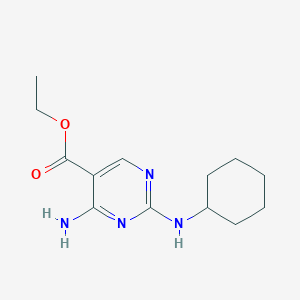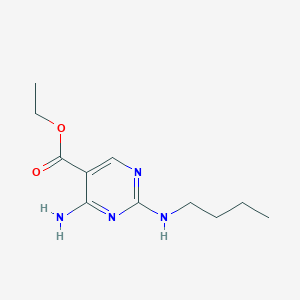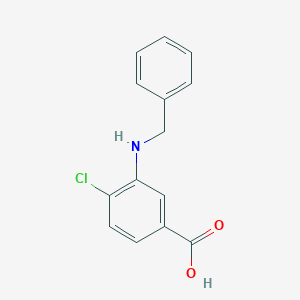![molecular formula C15H15ClN4O2 B276611 N-{[5-(3-chloro-4-methoxyphenyl)furan-2-yl]methyl}-5-methyl-1H-1,2,4-triazol-3-amine](/img/structure/B276611.png)
N-{[5-(3-chloro-4-methoxyphenyl)furan-2-yl]methyl}-5-methyl-1H-1,2,4-triazol-3-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-{[5-(3-chloro-4-methoxyphenyl)furan-2-yl]methyl}-5-methyl-1H-1,2,4-triazol-3-amine is a complex organic compound that features a unique combination of functional groups, including a furyl ring, a triazole ring, and a chloromethoxyphenyl group. This compound is of significant interest in medicinal chemistry due to its potential pharmacological activities, including antimicrobial, antifungal, and anti-inflammatory properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-{[5-(3-chloro-4-methoxyphenyl)furan-2-yl]methyl}-5-methyl-1H-1,2,4-triazol-3-amine typically involves a multi-step process:
Formation of the Furyl Intermediate: The initial step involves the synthesis of the furyl intermediate. This can be achieved through the reaction of 3-chloro-4-methoxybenzaldehyde with furfural in the presence of a base such as sodium hydroxide, followed by cyclization.
Triazole Formation: The next step involves the formation of the triazole ring. This can be done by reacting 5-methyl-1H-1,2,4-triazole with an appropriate alkylating agent under basic conditions.
Coupling Reaction: The final step is the coupling of the furyl intermediate with the triazole derivative. This can be achieved through a nucleophilic substitution reaction, where the furyl intermediate acts as the nucleophile and the triazole derivative as the electrophile.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the use of catalysts. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the furyl ring, leading to the formation of furyl ketones or aldehydes.
Reduction: Reduction reactions can target the nitro group (if present) or the triazole ring, leading to the formation of amines or reduced triazole derivatives.
Substitution: The chloromethoxyphenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like sodium azide (NaN₃) or thiourea can be employed under basic conditions.
Major Products
The major products formed from these reactions include furyl ketones, amines, and substituted triazole derivatives, depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
N-{[5-(3-chloro-4-methoxyphenyl)furan-2-yl]methyl}-5-methyl-1H-1,2,4-triazol-3-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound exhibits antimicrobial and antifungal activities, making it a candidate for the development of new antibiotics and antifungal agents.
Medicine: Its anti-inflammatory properties are being explored for the treatment of inflammatory diseases such as arthritis.
Industry: The compound is used in the development of new materials with specific properties, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of N-{[5-(3-chloro-4-methoxyphenyl)furan-2-yl]methyl}-5-methyl-1H-1,2,4-triazol-3-amine involves its interaction with various molecular targets:
Molecular Targets: The compound targets enzymes and receptors involved in microbial cell wall synthesis and inflammatory pathways.
Pathways Involved: It inhibits key enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in the inflammatory response. Additionally, it disrupts the synthesis of microbial cell walls, leading to cell lysis and death.
Comparaison Avec Des Composés Similaires
Similar Compounds
- **N-{[5-(3-chloro-4-methoxyphenyl)furan-2-yl]methyl}-5-methyl-1H-1,2,4-triazol-3-amine shares structural similarities with other triazole derivatives such as fluconazole and itraconazole, which are well-known antifungal agents.
Furyl derivatives: Compounds like furylacrylic acid and furylmethanol also share the furyl ring structure.
Uniqueness
Structural Uniqueness: The combination of a furyl ring, a triazole ring, and a chloromethoxyphenyl group in a single molecule is unique and contributes to its diverse pharmacological activities.
Pharmacological Profile: Unlike other triazole derivatives, this compound exhibits a broader spectrum of activity, including antimicrobial, antifungal, and anti-inflammatory properties.
Propriétés
Formule moléculaire |
C15H15ClN4O2 |
|---|---|
Poids moléculaire |
318.76 g/mol |
Nom IUPAC |
N-[[5-(3-chloro-4-methoxyphenyl)furan-2-yl]methyl]-5-methyl-1H-1,2,4-triazol-3-amine |
InChI |
InChI=1S/C15H15ClN4O2/c1-9-18-15(20-19-9)17-8-11-4-6-13(22-11)10-3-5-14(21-2)12(16)7-10/h3-7H,8H2,1-2H3,(H2,17,18,19,20) |
Clé InChI |
LRRXGBWHCDNCIZ-UHFFFAOYSA-N |
SMILES |
CC1=NC(=NN1)NCC2=CC=C(O2)C3=CC(=C(C=C3)OC)Cl |
SMILES canonique |
CC1=NC(=NN1)NCC2=CC=C(O2)C3=CC(=C(C=C3)OC)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-(3-Bromophenyl)-6-(phenoxymethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B276528.png)
![3-(4-bromophenyl)-6-[(2-methoxyphenoxy)methyl]-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B276529.png)
![3-[3-(4-bromophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]-N,N-dimethylaniline](/img/structure/B276531.png)
![3-[3-(3-fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]-N,N-dimethylaniline](/img/structure/B276534.png)



![2-benzylidene-4,6-dimethylthieno[2,3-b]pyridin-3(2H)-one](/img/structure/B276543.png)

![4-[(3,4-Dimethoxybenzyl)amino]-3-methylbenzoic acid](/img/structure/B276547.png)
![2-Chloro-4-[(4-methylbenzyl)amino]benzoic acid](/img/structure/B276549.png)
![3-Methyl-4-[(4-methylbenzyl)amino]benzoic acid](/img/structure/B276550.png)


